molecular formula C7H6N2O2S B1200261 2H-1,2,4-Benzothiadiazine-1,1-dioxide CAS No. 359-85-3

2H-1,2,4-Benzothiadiazine-1,1-dioxide

Cat. No.: B1200261
CAS No.: 359-85-3
M. Wt: 182.2 g/mol
InChI Key: BBNGVMNBBLPZIR-UHFFFAOYSA-N
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Description

2H-1,2,4-Benzothiadiazine-1,1-dioxide is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological activities. This compound is characterized by a benzene ring fused to a thiadiazine ring, with two oxygen atoms attached to the sulfur atom, forming a dioxide structure.

Mechanism of Action

Target of Action

The primary targets of 2H-1,2,4-Benzothiadiazine-1,1-dioxide are diverse and depend on the functional groups attached to the ring . The compound has been reported to have antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, and it can also act as KATP channel activators and AMPA receptor modulators .

Mode of Action

The mode of action of this compound is largely dependent on its targets. For instance, when acting as an antihypertensive, it has been found to exhibit angiotensin II antagonist activity . The compound interacts with its targets, leading to changes in their function, which can result in a variety of biological effects.

Biochemical Pathways

The biochemical pathways affected by this compound are numerous due to its wide range of targets. For example, when acting as an antihypertensive, it may affect the renin-angiotensin system . As an AMPA receptor modulator, it would affect glutamatergic signaling . The downstream effects of these pathway modulations would depend on the specific target and the physiological context.

Pharmacokinetics

Like other thiazides, it is expected to promote water loss from the body by inhibiting na+/cl- reabsorption from the distal convoluted tubules in the kidneys . This could impact its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to its wide range of targets. For example, as an antihypertensive, it could decrease blood pressure . As an AMPA receptor modulator, it could modulate synaptic transmission .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of different functional groups at various positions on the 1,2,4-benzothiadiazine-1,1-dioxide ring can significantly affect its activity . Additionally, the compound’s activity can vary remarkably depending upon substituents .

Biochemical Analysis

Biochemical Properties

2H-1,2,4-Benzothiadiazine-1,1-dioxide plays a crucial role in several biochemical reactions. It interacts with enzymes such as ATP-sensitive potassium channels (KATP) and AMPA receptors . The compound acts as a KATP channel activator, which is essential for regulating insulin secretion in pancreatic beta-cells. Additionally, this compound modulates AMPA receptors, influencing synaptic transmission in the central nervous system . These interactions highlight the compound’s potential in treating conditions like diabetes and neurological disorders.

Cellular Effects

This compound affects various cell types and cellular processes. In pancreatic beta-cells, it promotes potassium efflux, leading to membrane hyperpolarization and reduced insulin secretion . This mechanism is beneficial in managing hyperinsulinemia and related metabolic disorders. In neuronal cells, the compound’s modulation of AMPA receptors enhances synaptic plasticity and cognitive functions . Furthermore, this compound exhibits anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with specific biomolecules. The compound binds to the sulfonylurea receptor subunit of KATP channels, promoting potassium efflux and membrane hyperpolarization . This action inhibits insulin secretion from pancreatic beta-cells. Additionally, this compound modulates AMPA receptors by binding to their allosteric sites, enhancing synaptic transmission and cognitive functions . These interactions underline the compound’s therapeutic potential in metabolic and neurological disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods In vitro studies have shown that prolonged exposure to this compound can lead to sustained modulation of KATP channels and AMPA receptors, impacting cellular metabolism and signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively modulates KATP channels and AMPA receptors without causing significant adverse effects . High doses can lead to toxicity, including hyperglycemia, increased liver weight, and mortality in animal models . These findings highlight the importance of optimizing dosage to balance therapeutic benefits and potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as KATP channels and AMPA receptors, influencing metabolic flux and metabolite levels . The compound’s activation of KATP channels regulates insulin secretion and glucose metabolism, while its modulation of AMPA receptors affects neurotransmitter release and synaptic plasticity . These interactions underscore the compound’s role in metabolic and neurological processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes via ATP-sensitive potassium channels and accumulates in pancreatic beta-cells and neuronal tissues . Its distribution is influenced by factors such as membrane potential and receptor density, affecting its localization and accumulation in target tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which impacts its activity and function. The compound is primarily localized in the plasma membrane of pancreatic beta-cells and neuronal cells, where it interacts with KATP channels and AMPA receptors . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2,4-Benzothiadiazine-1,1-dioxide typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with sulfur dioxide and an oxidizing agent. The reaction conditions often include the use of solvents such as toluene or ethanol, and the process may be carried out under reflux conditions to facilitate the cyclization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2H-1,2,4-Benzothiadiazine-1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2H-1,2,4-Benzothiadiazine-1,1-dioxide has been extensively studied for its applications in:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an antihypertensive, antidiabetic, and anticancer agent.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1,2,4-Benzothiadiazine-1,1-dioxide stands out due to its diverse pharmacological activities and its ability to modulate multiple biological targets. Its unique structure allows for various chemical modifications, leading to a wide range of derivatives with potential therapeutic applications .

Properties

IUPAC Name

4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c10-12(11)7-4-2-1-3-6(7)8-5-9-12/h1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNGVMNBBLPZIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC=NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189467
Record name 2H-1,2,4-Benzothiadiazine-1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359-85-3
Record name 4H-1,2,4-Benzothiadiazine, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=359-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,2,4-Benzothiadiazine-1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,2,4-Benzothiadiazine-1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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